molecular formula C9H16MgO5 B1612336 Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate CAS No. 35227-78-2

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate

Cat. No. B1612336
CAS RN: 35227-78-2
M. Wt: 228.53 g/mol
InChI Key: ASJBABVMIMZMAI-UHFFFAOYSA-M
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Description

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate is a chemical compound with the following properties:



  • IUPAC Name : Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate

  • CAS Number : 35227-78-2

  • Molecular Formula : C9H16MgO5

  • Molecular Weight : 228.53 g/mol

  • Canonical Smiles : CC[O-].CCOC(=CC(=O)OCC)[O-].[Mg+2]



Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is as follows:



  • Precursor Compounds :

    • Diethyl malonate (CAS No. 105-53-3) and magnesium (Mg) serve as precursor compounds.



  • Reaction :

    • The reaction between diethyl malonate and magnesium ethanolate leads to the formation of Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate .





Molecular Structure Analysis

The compound’s molecular structure consists of a magnesium ion coordinated with the 1,3-diethoxy-3-oxoprop-1-en-1-olate ligand. The ethanolate group is also associated with the magnesium center.



Chemical Reactions Analysis

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate can participate in various chemical reactions, including nucleophilic substitution, coordination reactions, and ligand exchange processes.



Physical And Chemical Properties Analysis


  • Precise Quality : 228.08500 g/mol

  • Polar Surface Area (PSA) : 75.66000 Ų

  • LogP (Partition Coefficient) : 0.75370


Safety And Hazards


  • Safety : Handle with care due to its reactivity with moisture and air.

  • Hazards : Potential hazards include flammability and skin/eye irritation.


Future Directions

Research on Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate could explore its applications in catalysis, coordination chemistry, and organic synthesis. Investigating its reactivity with other functional groups and optimizing its synthetic routes would be valuable.


Remember that this analysis is based on available data, and further research may provide additional insights. If you need more detailed information, consider consulting relevant scientific literature1.


properties

IUPAC Name

magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4.C2H5O.Mg/c1-3-10-6(8)5-7(9)11-4-2;1-2-3;/h5,8H,3-4H2,1-2H3;2H2,1H3;/q;-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJBABVMIMZMAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CCOC(=CC(=O)OCC)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16MgO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455855
Record name AGN-PC-0O7NWH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate

CAS RN

35227-78-2
Record name AGN-PC-0O7NWH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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